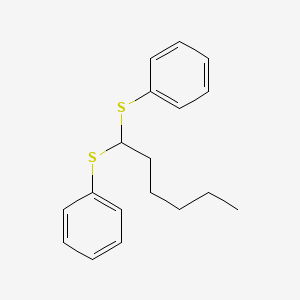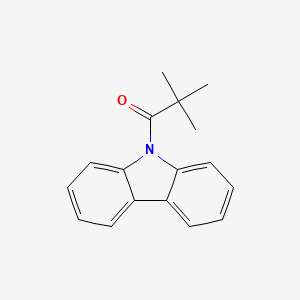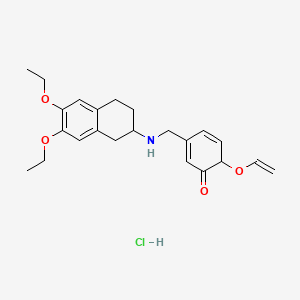
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its azocin ring system, which is fused with a dibenzene structure, and its multiple ethoxy groups that contribute to its reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the formation of the azocin ring system through cyclization reactions. Subsequent steps include the introduction of ethoxy groups via etherification reactions and the formation of the hydrochloride salt through acid-base reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[[(6,7-diethoxytetralin-2-yl)amino]methyl]-6-ethenoxy-cyclohexa-2,4-dien-1-one hydrochloride
- 3-[[(6,7-diethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]methyl]-6-ethenoxycyclohexa-2,4-dien-1-one, hydrochloride
Uniqueness
Compared to similar compounds, 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- stands out due to its unique azocin ring system and multiple ethoxy groups
Propriétés
Numéro CAS |
75370-45-5 |
|---|---|
Formule moléculaire |
C23H30ClNO4 |
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
3-[[(6,7-diethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]methyl]-6-ethenoxycyclohexa-2,4-dien-1-one;hydrochloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-4-26-21-10-7-16(11-20(21)25)15-24-19-9-8-17-13-22(27-5-2)23(28-6-3)14-18(17)12-19;/h4,7,10-11,13-14,19,21,24H,1,5-6,8-9,12,15H2,2-3H3;1H |
Clé InChI |
YLMAPLCIICQSHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2CC(CCC2=C1)NCC3=CC(=O)C(C=C3)OC=C)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



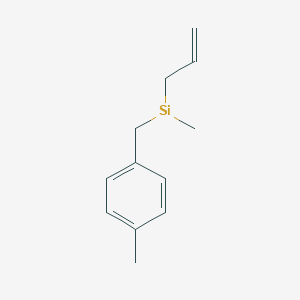
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
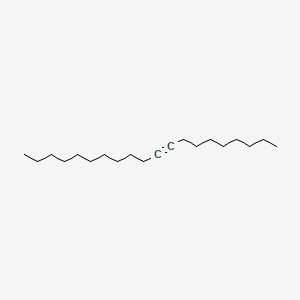
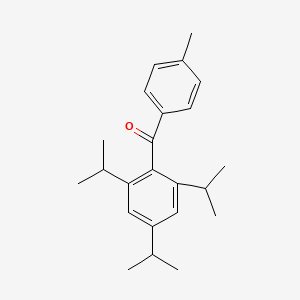
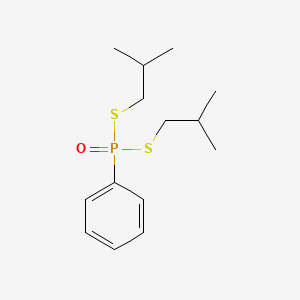
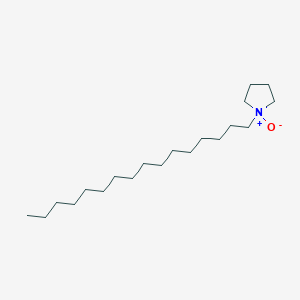
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
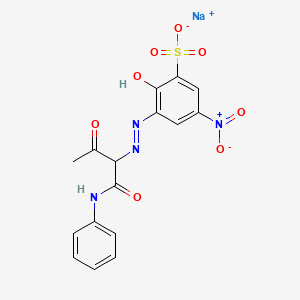
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
